amine](/img/structure/B13251020.png)
[1-(2-Chlorophenyl)ethyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C11H16ClN It is a derivative of phenethylamine, where the phenyl ring is substituted with a chlorine atom at the second position and an isopropyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenylacetonitrile and isopropylamine.
Reaction Conditions: The nitrile group of 2-chlorophenylacetonitrile is reduced to an amine group using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Formation of the Final Product: The resulting amine is then reacted with isopropylamine under basic conditions to form 1-(2-Chlorophenyl)ethylamine.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Chlorophenyl)ethylamine may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 1-(2-Chlorophenyl)ethylamine can undergo oxidation reactions, typically resulting in the formation of corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phenyl derivatives with various substituents.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-Chlorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound is studied for its potential effects on neurotransmitter systems. It may serve as a model compound for understanding the interactions between phenethylamine derivatives and biological receptors.
Medicine
In medicine, 1-(2-Chlorophenyl)ethylamine is investigated for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, lacking the chlorine and isopropyl substitutions.
2-Chlorophenethylamine: Similar structure but without the isopropyl group.
Isopropylphenethylamine: Similar structure but without the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the isopropyl group in 1-(2-Chlorophenyl)ethylamine imparts unique chemical and biological properties. These substitutions can influence the compound’s reactivity, binding affinity to receptors, and overall pharmacological profile, distinguishing it from its analogs.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H16ClN/c1-8(2)13-9(3)10-6-4-5-7-11(10)12/h4-9,13H,1-3H3 |
InChI Key |
ACHMTTKMRFPBCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13250945.png)
![4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol](/img/structure/B13250946.png)
![6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride](/img/structure/B13250950.png)
![2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13250953.png)
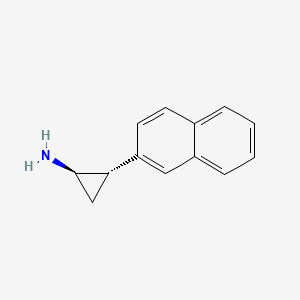
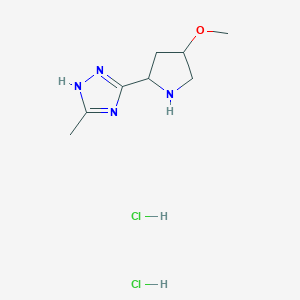
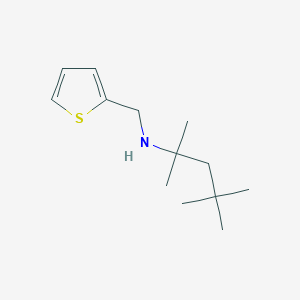

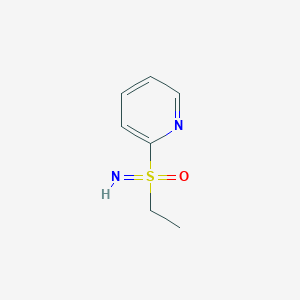
![2-[(Thian-4-yl)amino]ethan-1-ol](/img/structure/B13250988.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13250995.png)
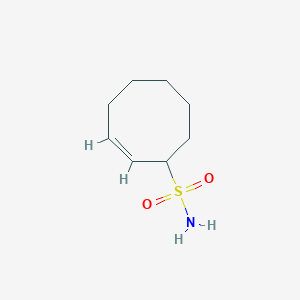
![[(1H-imidazol-2-yl)carbamoyl]formic acid](/img/structure/B13251004.png)
